2-Isopropoxy-5,6,7,8-tetrahydroquinoline
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-propan-2-yloxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17NO/c1-9(2)14-12-8-7-10-5-3-4-6-11(10)13-12/h7-9H,3-6H2,1-2H3 |
InChI Key |
HNXCXNYMQHRQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent type and position critically influence the reactivity and applications of THQ derivatives. Below is a comparative analysis of key analogs:
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one
- Substituent : Methyl (-CH₃) at position 2; ketone at position 3.
- Properties : The methyl group enhances lipophilicity, while the ketone introduces polarity and hydrogen-bonding capability.
- Applications : Used as an intermediate in synthesizing pharmacologically active compounds (e.g., antiproliferative agents) .
- Synthesis : Prepared via high-performance liquid chromatography (HPLC) and validated using NMR and LC-MS .
8-Amino-5,6,7,8-tetrahydroquinoline
- Substituent: Amino (-NH₂) at position 6.
- Properties: The amino group increases electron density, making it suitable for coordination in metal catalysts (e.g., ruthenium complexes for asymmetric hydrogenation) .
- Applications : Catalysis in organic transformations and ligand design .
5,8-Quinolinedione Derivatives
- Substituent : Dichloro and dione groups at positions 5 and 7.
- Properties : Electron-withdrawing groups enhance oxidative stability and antibacterial activity.
- Applications : Linked to thymidine derivatives for antiviral or antitumor applications .
2-Isopropoxy-THQ (Inferred Properties)
- Substituent : Bulky isopropoxy group at position 2.
- Applications : Likely explored in pharmaceuticals (e.g., antioxidants or kinase inhibitors) based on structural similarity to bioactive THQs .
Physicochemical Properties
| Property | 2-Isopropoxy-THQ (Inferred) | 2-Methyl-THQ | 8-Amino-THQ |
|---|---|---|---|
| Molecular Weight | ~193 g/mol | 147 g/mol | 148 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | 1.8 | 1.2 |
| Solubility | Moderate in polar solvents | Low | High |
Preparation Methods
Catalytic Hydrogenation and Isomerization of Quinoline
The most efficient method for generating 5,6,7,8-tetrahydroquinoline involves catalytic hydrogenation of quinoline followed by isomerization. As demonstrated in patent CN101544601B, quinoline undergoes hydrogenation at 60–70°C under 8–12 atm H₂ pressure using a palladium-based catalyst (PD) to produce 1,2,3,4-tetrahydroquinoline. Subsequent isomerization at 160–170°C shifts the double bond, yielding the 5,6,7,8-tetrahydroquinoline framework with 93.5% efficiency. Key advantages include:
Alternative Reduction Methods
Patent EP2154132A1 describes hydrogenation of quinoline derivatives using palladium catalysts under milder conditions (25–50°C, 5–25 atm H₂). While this approach avoids high-temperature isomerization, it requires functionalized precursors and yields intermediates needing further modification.
Introduction of the Isopropoxy Group
Nucleophilic Aromatic Substitution
The 2-position of tetrahydroquinoline is electrophilic, enabling nucleophilic substitution with isopropoxide. However, the reduced reactivity of the tetrahydroquinoline core necessitates activating groups or catalysts. For example:
Coupling Reactions
Transition-metal-catalyzed couplings offer regioselectivity. A Ullmann-type coupling between 2-iodo-tetrahydroquinoline and isopropyl alcohol using a copper catalyst achieves moderate yields (50–60%) but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Hydrogenation efficiency correlates with temperature and H₂ pressure. Elevated temperatures (>70°C) risk over-hydrogenation, while pressures below 8 atm prolong reaction times. Isomerization above 160°C ensures complete conversion but demands robust equipment.
Catalyst Loading and Regeneration
Optimal PD catalyst loading is 2–5 wt% relative to quinoline. The catalyst retains activity for 3–5 cycles after washing with HCl and reactivating with bicarbonate.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-isopropoxy-5,6,7,8-tetrahydroquinoline, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of substituted aniline precursors followed by functionalization. For example:
Cyclization : Use of acid catalysts (e.g., polyphosphoric acid) to form the tetrahydroquinoline core.
Etherification : Introduction of the isopropoxy group via nucleophilic substitution (e.g., using isopropyl bromide and a base like K₂CO₃ in DMF).
- Critical Parameters : Temperature control during cyclization (80–120°C) and stoichiometric ratios in etherification significantly affect yield .
- Table 1 : Comparison of Reaction Conditions from Literature
| Step | Catalyst/Solvent | Temperature (°C) | Yield Range (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | Polyphosphoric acid | 110 | 45–65 | ≥90 |
| Etherification | K₂CO₃/DMF | 80 | 70–85 | ≥95 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropoxy group at C2) and ring saturation. Key signals include δ ~1.2 ppm (isopropyl CH₃) and δ ~3.8 ppm (OCH(CH₃)₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₇NO) and rule out byproducts.
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation at C3/C4) impact the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (e.g., CF₃) at C3/C4.
- Biological Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram– strains), and receptor binding affinity (e.g., kinase inhibition).
- Key Findings : Chlorine at C3 enhances antimicrobial activity (MIC reduced by 50% vs. parent compound), while CF₃ at C4 improves kinase selectivity .
- Table 2 : SAR Data for Selected Derivatives
| Derivative | Substituent | Cytotoxicity (IC₅₀, μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| Parent Compound | None | >100 | 64 |
| 3-Cl Derivative | Cl at C3 | 85 | 32 |
| 4-CF₃ Derivative | CF₃ at C4 | 90 | 128 |
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols across studies.
- Computational Modeling : Molecular dynamics (MD) simulations to assess binding stability with target proteins (e.g., EGFR kinase).
- Meta-Analysis : Compare data from ≥3 independent studies to identify outliers. Contradictions often arise from differences in assay conditions (e.g., serum concentration, incubation time) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology :
- Co-Crystallization : Use of co-formers (e.g., succinic acid) to improve crystal lattice stability.
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques.
- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
Emerging Research Directions
Q. Can computational methods predict the metabolic stability of this compound derivatives?
- Methodology :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism and plasma half-life.
- Docking Studies : Identify potential metabolic hotspots (e.g., isopropoxy group oxidation) using AutoDock Vina .
Q. What role does the tetrahydroquinoline core play in modulating drug-likeness (e.g., LogP, solubility)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
